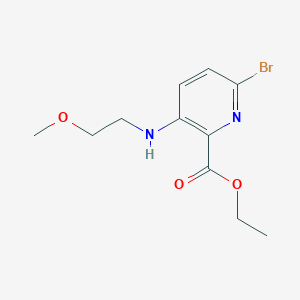
Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate is a chemical compound that belongs to the class of picolinates. Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a bromine atom at the 6th position and an amino group substituted with a 2-methoxyethyl chain at the 3rd position of the pyridine ring. The ethyl ester group is attached to the carboxyl group of the picolinic acid.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate typically involves a multi-step process:
Bromination: The starting material, picolinic acid, undergoes bromination to introduce a bromine atom at the 6th position.
Amination: The brominated intermediate is then reacted with 2-methoxyethylamine to introduce the amino group at the 3rd position.
Esterification: Finally, the carboxyl group of the picolinic acid is esterified with ethanol to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
化学反应分析
Types of Reactions: Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction can yield primary or secondary amines.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid.
科学研究应用
Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate depends on its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
Ethyl 6-bromo-3-((2-methoxyethyl)amino)picolinate can be compared with other picolinate derivatives:
Ethyl 6-bromo picolinate: Lacks the amino group, making it less versatile in certain reactions.
Ethyl 3-amino picolinate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Ethyl 6-chloro-3-((2-methoxyethyl)amino)picolinate: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
属性
分子式 |
C11H15BrN2O3 |
|---|---|
分子量 |
303.15 g/mol |
IUPAC 名称 |
ethyl 6-bromo-3-(2-methoxyethylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H15BrN2O3/c1-3-17-11(15)10-8(13-6-7-16-2)4-5-9(12)14-10/h4-5,13H,3,6-7H2,1-2H3 |
InChI 键 |
SKVVLXPNYWYIQZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CC(=N1)Br)NCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13993585.png)

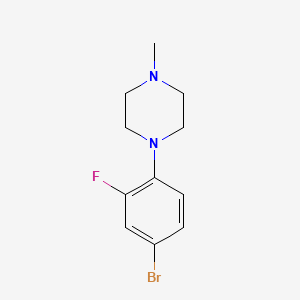
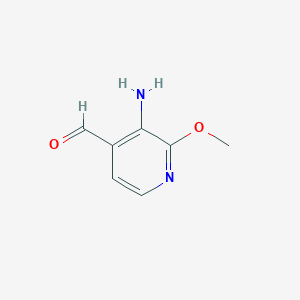
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)
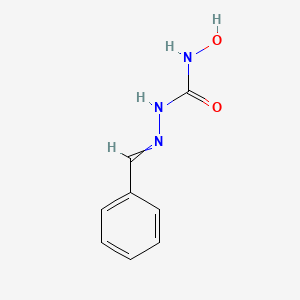
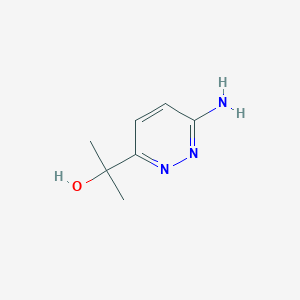
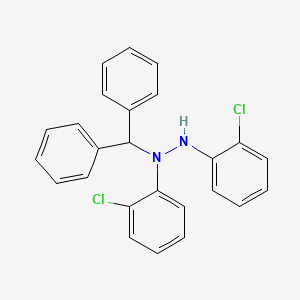
![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13993629.png)
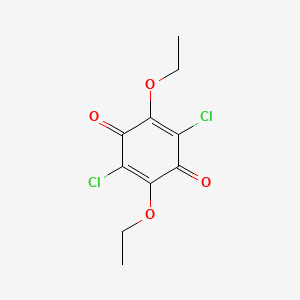
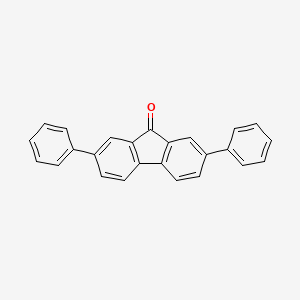
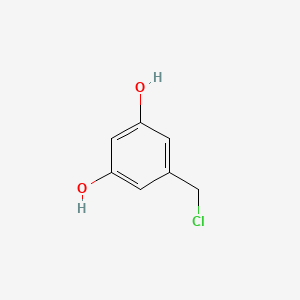
![4-Ethoxycarbonylbicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B13993663.png)
